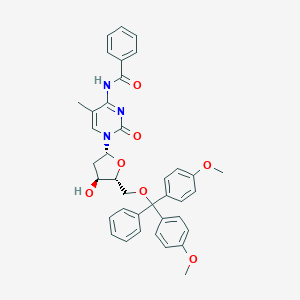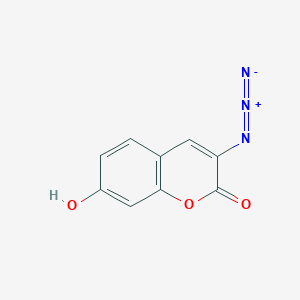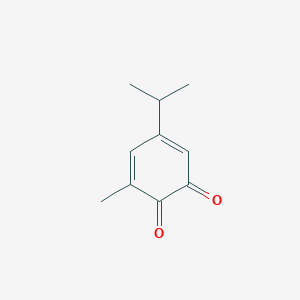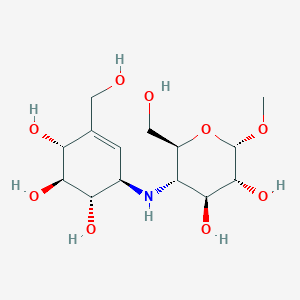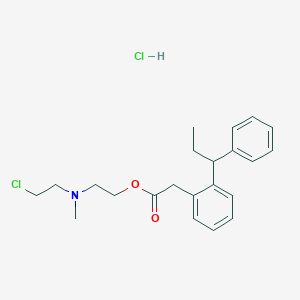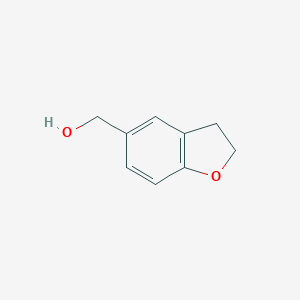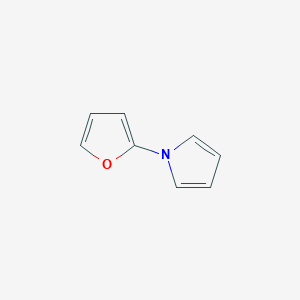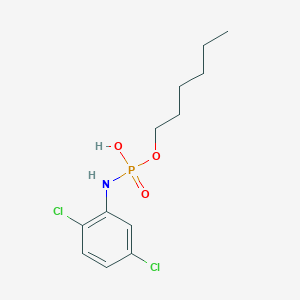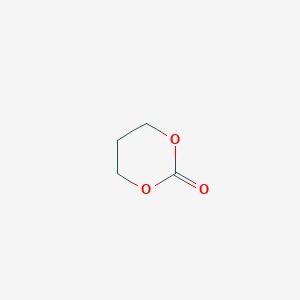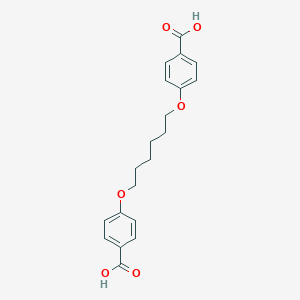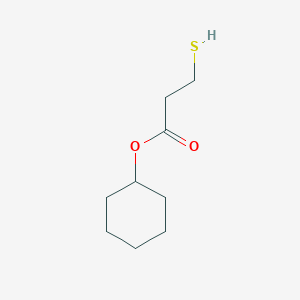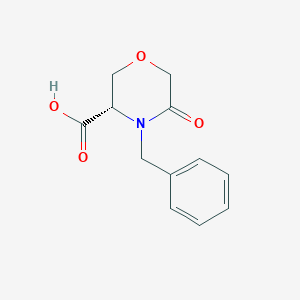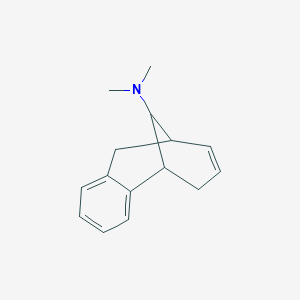
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine, also known as A-84543, is a synthetic compound that belongs to the benzazepine class. It has been studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia.
Mecanismo De Acción
The mechanism of action of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine involves the modulation of dopamine neurotransmission. It has been shown to act as a partial agonist at dopamine D1 and D2 receptors, which results in an increase in dopamine release. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to modulate the activity of other neurotransmitter systems, such as the glutamate and GABA systems, which are also involved in the regulation of dopamine neurotransmission.
Efectos Bioquímicos Y Fisiológicos
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the striatum and prefrontal cortex, which are areas of the brain that are involved in the regulation of motor function and cognition. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to improve cognitive function and reduce symptoms of depression in animal models. In addition, 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to have a low potential for abuse and addiction, which makes it an attractive candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine in lab experiments is its high affinity for dopamine D1 and D2 receptors, which makes it a potent tool for studying dopamine neurotransmission. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has also been shown to have a low potential for abuse and addiction, which makes it a safer alternative to other drugs that are commonly used in lab experiments. However, one of the limitations of using 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine in lab experiments is its relatively short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine. One area of research is the development of more potent and selective analogs of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine that can be used to study the role of dopamine neurotransmission in neurological disorders. Another area of research is the development of new methods for delivering 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine to the brain, such as the use of nanoparticles or gene therapy. Finally, there is a need for more studies to investigate the long-term effects of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine on the brain and behavior.
Métodos De Síntesis
The synthesis of 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the formation of a key intermediate, which is then transformed into the final product through a series of chemical reactions. The synthesis method has been described in detail in several research papers and involves the use of various reagents and catalysts.
Aplicaciones Científicas De Investigación
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been extensively studied for its potential use in treating neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to have a high affinity for dopamine D1 and D2 receptors, which are involved in the regulation of dopamine neurotransmission. 5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine has been shown to increase dopamine release in the striatum and prefrontal cortex, which are areas of the brain that are affected in Parkinson's disease and schizophrenia. It has also been shown to improve cognitive function and reduce symptoms of depression in animal models.
Propiedades
Número CAS |
103064-23-9 |
|---|---|
Nombre del producto |
5,6,9,10-Tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine |
Fórmula molecular |
C15H19N |
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
N,N-dimethyltricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-13-amine |
InChI |
InChI=1S/C15H19N/c1-16(2)15-12-7-5-9-14(15)13-8-4-3-6-11(13)10-12/h3-8,12,14-15H,9-10H2,1-2H3 |
Clave InChI |
KUBLWHSLTUANRG-UHFFFAOYSA-N |
SMILES |
CN(C)C1C2CC=CC1CC3=CC=CC=C23 |
SMILES canónico |
CN(C)C1C2CC=CC1CC3=CC=CC=C23 |
Sinónimos |
5,6,9,10-tetrahydro-N,N-dimethyl-5,9-methanobenzocycloocten-11-amine Org 6370 Org-6370 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



